ethyl 2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetate
Description
Ethyl 2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetate is a thienopyrimidine derivative characterized by a fused thiophene-pyrimidine core. Key structural features include a furan-2-ylmethyl substituent at position 3, a methyl group at position 6, and a sulfanylacetate ester moiety at position 2. The thieno[2,3-d]pyrimidine scaffold is notable for its presence in bioactive molecules, particularly in antimicrobial, anticancer, and anti-inflammatory agents .
Properties
IUPAC Name |
ethyl 2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S2/c1-3-21-13(19)9-23-16-17-14-12(7-10(2)24-14)15(20)18(16)8-11-5-4-6-22-11/h4-7H,3,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HERJIHJPRKFQIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=C(C=C(S2)C)C(=O)N1CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[2,3-d]pyrimidine core, which is achieved through the cyclization of appropriate precursors under acidic or basic conditions. The furan-2-ylmethyl group is then introduced via a nucleophilic substitution reaction, followed by the attachment of the ethyl acetate group through esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products. Catalysts and reagents are carefully selected to facilitate the desired transformations while maintaining environmental and safety standards.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) bridge in the compound participates in nucleophilic displacement reactions under basic conditions. For example:
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Reaction with amines : The sulfur atom acts as a leaving group when treated with primary or secondary amines, yielding substituted acetamide derivatives.
Yields range from 65–78% depending on the amine’s steric bulk .
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Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in DMF produces S-alkylated derivatives, though competing ester hydrolysis may occur at elevated temperatures .
Ester Hydrolysis and Functionalization
The ethyl ester group undergoes hydrolysis under acidic or basic conditions:
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Saponification : Treatment with NaOH (2M, reflux) generates the corresponding carboxylic acid, which can be further functionalized via amidation or coupling reactions .
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Transesterification : In methanol with catalytic HSO, the ethyl ester converts to a methyl ester (~85% yield) .
Reactivity of the Thieno[2,3-d]Pyrimidinone Core
The fused thienopyrimidine system exhibits electrophilic aromatic substitution (EAS) and ring-modification reactions:
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Nitration : Directed by the electron-withdrawing pyrimidinone ring, nitration (HNO/HSO) occurs at the C5 position of the thiophene moiety .
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Reduction : Catalytic hydrogenation (H, Pd/C) reduces the pyrimidinone’s carbonyl group to a hydroxylamine intermediate, though over-reduction can degrade the thiophene ring .
Furan Ring Participation
The furan-2-ylmethyl substituent enables:
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Oxidative cleavage : Ozonolysis or KMnO oxidizes the furan ring to a diketone, altering steric and electronic properties of the molecule.
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Cycloaddition : Under thermal conditions, the furan engages in Diels-Alder reactions with dienophiles (e.g., maleic anhydride), forming bicyclic adducts.
Catalytic Cross-Coupling Reactions
The compound’s sulfur and heteroaromatic motifs enable palladium-mediated couplings:
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Suzuki-Miyaura : The brominated analogue (synthesized via NBS) couples with aryl boronic acids to introduce biaryl groups at the thiophene ring .
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Ullmann coupling : Reacts with iodobenzene (CuI, L-proline) to form C–S–C linked aromatic systems .
Stability and Side Reactions
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a thieno[2,3-d]pyrimidine moiety linked to a furan group, which is believed to enhance its biological activity. The synthesis typically involves multi-step organic reactions that require precise control over reaction conditions such as temperature and pH to achieve high yields and purity. Characterization techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are commonly used to confirm the structure of the synthesized compound.
Anticancer Properties
Research indicates that compounds with similar structures to ethyl 2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetate exhibit significant anticancer properties. For instance, studies have demonstrated that these compounds can inhibit specific kinases or modulate receptor activity, leading to reduced cell proliferation and enhanced apoptosis in cancer cells.
A study highlighted the design of multitargeted agents that leverage this compound's structure for targeted cancer therapy, showcasing its selectivity and potency against various cancer cell lines .
Anti-inflammatory Effects
In addition to its anticancer applications, the compound has been investigated for its anti-inflammatory properties. It may interact with enzymes or receptors involved in inflammatory pathways, potentially reducing inflammation in various models of disease. The specific mechanisms of action are still under investigation but may involve modulation of cytokine production or inhibition of inflammatory mediators.
Case Studies
- Targeting Cancer Pathways : In vitro studies have shown that derivatives of this compound can effectively inhibit tumor growth in specific cancer cell lines. For example, research involving thieno[2,3-d]pyrimidines demonstrated potent inhibition of tumor cells in culture, suggesting a promising avenue for developing new anticancer therapies .
- Structure-Based Drug Design : The compound's unique structural motif has been utilized in structure-based drug design approaches aimed at optimizing interactions with biological targets. Molecular modeling studies have provided insights into how modifications to the compound could enhance its efficacy and selectivity against cancer cells .
Mechanism of Action
The mechanism of action of ethyl 2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The furan and thieno[2,3-d]pyrimidine moieties may interact with enzymes or receptors, leading to modulation of their activity. These interactions can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and hypothesized effects on properties:
*Calculated based on analogous structures.
Biological Activity
Ethyl 2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetate is a compound belonging to the thieno[2,3-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores the synthesis, pharmacological properties, and mechanisms of action associated with this compound and its derivatives.
Synthesis and Structural Characteristics
The synthesis of thieno[2,3-d]pyrimidine derivatives generally involves cyclization reactions of appropriate precursors. This compound can be synthesized through various methods that typically involve the introduction of furan moieties and thioketone functionalities into the thieno[2,3-d]pyrimidine scaffold.
Antitumor Activity
Thieno[2,3-d]pyrimidine derivatives have demonstrated significant antitumor activity in various studies. These compounds are known to inhibit key pathways involved in cancer cell proliferation:
- EGFR Inhibition : Compounds similar to this compound have been shown to suppress epidermal growth factor receptor (EGFR) activity. This inhibition is crucial for targeting triple-negative breast cancer cells .
- Folate Receptor Targeting : The compound exhibits selective targeting of folate receptors (FRs), which are overexpressed in certain tumors. In vitro studies have shown that derivatives can inhibit the growth of CHO cells expressing FRs with IC50 values ranging from 2.11 to 7.19 nM .
- Mechanisms of Action : The antitumor mechanism involves dual inhibition of glycinamide ribonucleotide formyltransferase (GARFTase) and potentially other enzymes involved in purine biosynthesis . This unique action distinguishes these compounds from traditional antifolates.
Antimicrobial and Anti-inflammatory Properties
In addition to antitumor effects, thieno[2,3-d]pyrimidine derivatives exhibit antimicrobial and anti-inflammatory activities:
- Antimicrobial Activity : Compounds have shown efficacy against various bacterial strains and fungi . Their structural similarity to purines allows them to interfere with nucleic acid synthesis in pathogens.
- Anti-inflammatory Effects : Certain derivatives have been reported to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential use in treating inflammatory diseases .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of a series of thieno[2,3-d]pyrimidine derivatives against breast cancer cell lines (T47D). The most potent compound demonstrated a 72% inhibition rate on PI3Kβ and 84% on PI3Kγ isoforms at a concentration of 10 µM . These results indicate a promising avenue for developing targeted therapies for breast cancer.
Case Study 2: Mechanistic Insights
Research involving metabolite rescue assays identified SHMT2 as a target for certain thieno[2,3-d]pyrimidine antifolates. This discovery highlights the importance of understanding intracellular targets to enhance the therapeutic index of these compounds .
Table 1: Biological Activity Summary of Thieno[2,3-d]pyrimidine Derivatives
| Activity Type | Example Compounds | IC50 Values (nM) | Mechanism |
|---|---|---|---|
| Antitumor | Compound VIb | 7.19 | EGFR Inhibition |
| Folate Receptor | Compound 9 | 2.11 | Selective uptake via FRs |
| Anti-inflammatory | Compound 4b | - | TNF-alpha and IL-6 inhibition |
| Antimicrobial | Various derivatives | - | Interference with nucleic acid synthesis |
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of ethyl 2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetate?
- Methodological Answer : Focus on reaction conditions such as solvent polarity (e.g., DMF or THF for nucleophilic substitution), temperature (60–80°C for thiol coupling), and catalysts (e.g., K₂CO₃ for deprotonation). Monitor intermediates via TLC or HPLC to confirm sulfanyl group incorporation .
- Critical Data : Reaction yields drop below 40% if the furan-methyl substituent is added before sulfanylacetate coupling due to steric hindrance .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to verify substituent positions (e.g., furan methyl at δ 3.8–4.2 ppm, thieno-pyrimidinone carbonyl at δ 165–170 ppm) .
- X-ray crystallography to resolve ambiguity in heterocyclic ring conformations (e.g., planarity of the thieno-pyrimidinone system) .
Q. What solvent systems are optimal for solubility and stability studies?
- Methodological Answer : Prioritize aprotic solvents (e.g., DMSO, acetonitrile) for solubility. Avoid aqueous buffers with pH > 8, as ester hydrolysis occurs within 24 hours at room temperature .
- Stability Data : In DMSO, the compound remains stable for >1 week at 4°C, but degradation accelerates under UV light (λ = 254 nm) .
Advanced Research Questions
Q. How does the furan-methyl substituent influence the compound’s electronic structure and reactivity?
- Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to map electron density distribution. Experimental validation via cyclic voltammetry reveals a reduction peak at −1.2 V (vs. Ag/AgCl), indicating electron-withdrawing effects from the thieno-pyrimidinone core .
- Data Insight : The furan ring’s oxygen atom participates in intramolecular hydrogen bonding with the pyrimidinone NH, stabilizing the planar conformation .
Q. What strategies mitigate side reactions during functionalization of the thieno-pyrimidinone core?
- Methodological Answer :
- Use protecting groups (e.g., acetyl for NH) during alkylation or acylation steps .
- Employ microwave-assisted synthesis to reduce reaction time and minimize thermal decomposition (e.g., 10 minutes at 100°C vs. 6 hours conventionally) .
Q. How can researchers assess the compound’s interaction with biological targets (e.g., enzymes)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) to measure binding kinetics (KD values) for target proteins .
- Molecular docking (AutoDock Vina) to predict binding poses, prioritizing the furan moiety for hydrophobic pockets .
Q. What analytical methods resolve batch-to-batch variability in purity?
- Methodological Answer :
- HPLC-PDA with a C18 column (gradient: 20–80% acetonitrile in 0.1% formic acid) to quantify impurities (<0.5% required for in vitro assays) .
- LC-MS/MS to identify trace byproducts (e.g., hydrolyzed ester or oxidized furan derivatives) .
Safety and Handling
Q. What precautions are essential for handling this compound in a laboratory setting?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
